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Brevinin-2E-OG2 antimicrobial peptide

Cat. No.: B1577788
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Description

Global Context of Antimicrobial Resistance and the Search for Novel Agents

Antimicrobial resistance (AMR) has been identified by the World Health Organization (WHO) as one of the most significant threats to global public health and development. who.int This phenomenon occurs when microorganisms such as bacteria, viruses, fungi, and parasites evolve to withstand the effects of drugs designed to eliminate them, rendering treatments ineffective and making infections difficult or impossible to cure. who.int The consequences are severe, leading to increased risk of disease transmission, prolonged illness, disability, and death. who.int

In 2019 alone, bacterial AMR was directly responsible for an estimated 1.27 million deaths worldwide and was associated with nearly 5 million deaths. who.intnih.govcdc.gov Projections indicate that if current trends continue, the annual death toll from AMR could reach 10 million by 2050, surpassing the number of deaths from cancer. nih.gov The economic burden is also substantial, with the World Bank estimating that AMR could lead to an additional US$ 1 trillion in healthcare costs by 2050. who.int

The primary drivers of this crisis are the misuse and overuse of antimicrobial agents in human medicine, agriculture, and animal husbandry. who.intnih.gov This widespread use creates selection pressure, favoring the survival and proliferation of resistant microbial strains. nih.gov The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a particular challenge, diminishing the effectiveness of last-resort antibiotics. who.intmdpi.com This escalating "silent pandemic" necessitates an urgent search for new and effective antimicrobial agents, driving research into untapped sources like the natural world. nih.govmdpi.com

Biological Significance of Amphibian Skin Secretions as a Source of Bioactive Peptides

Amphibian skin is a remarkable and prolific source of bioactive peptides, serving as a crucial defense mechanism for these animals. mdpi.comcapes.gov.brmdpi.com The skin's granular glands produce and store a diverse arsenal (B13267) of chemical compounds that can be rapidly released in response to stress or injury. nih.gov These secretions contain a complex mixture of substances, including a vast number of antimicrobial peptides (AMPs). mdpi.comnih.gov

This chemical defense system protects amphibians from predators and, critically, from invasion by pathogenic microorganisms in their environment. mdpi.com The peptides found in these secretions exhibit a broad spectrum of activity against bacteria (both Gram-positive and Gram-negative), fungi, and viruses. nih.govnih.gov The potency and diversity of these molecules make amphibian skin a key focus for scientists seeking novel drug candidates. nih.govmdpi.com Researchers can stimulate the release of these peptides for collection without causing harm to the animals, allowing for sustainable investigation. nih.gov The subsequent isolation and characterization of these peptides have revealed numerous families of AMPs with therapeutic potential. nih.govnih.gov

Overview of the Brevinin Superfamily of Antimicrobial Peptides

The Brevinin superfamily is a large and significant group of AMPs first discovered in 1992 in the skin secretions of the frog Rana brevipoda porsa. nih.gov This superfamily is broadly divided into two main families: Brevinin-1 (B586460) and Brevinin-2 (B1175259). nih.gov Peptides in the Brevinin-1 family are typically around 24 amino acids in length, while Brevinin-2 peptides are longer, generally consisting of 33 to 34 residues. nih.govmdpi.com

A defining structural feature of many brevinins is a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box". nih.gov This loop is formed by a disulfide bridge between two cysteine residues. nih.govmdpi.com While initially thought to be essential for antimicrobial activity, the discovery of active brevinins lacking this domain has shown that it is not always indispensable. nih.govmdpi.com

Brevinin peptides are typically cationic and amphipathic, meaning they carry a positive charge and have distinct hydrophobic and hydrophilic regions. nih.gov In an aqueous environment, they often exist as a random coil, but in the presence of a membrane-mimetic environment, they adopt an amphipathic α-helical structure. nih.govresearchgate.net This structural transformation is key to their mode of action, which involves disrupting the phospholipid bilayer of microbial membranes, leading to cell death. nih.govresearchgate.net The Brevinin superfamily demonstrates potent activity against a wide range of bacteria and fungi, and some members have also shown potential as antiviral and anticancer agents. nih.govnih.gov

Specific Positioning of Brevinin-2E-OG2 within the Brevinin-2 Antimicrobial Peptide Family

While specific research data for a peptide explicitly named "Brevinin-2E-OG2" is not prominently available in public scientific literature, its nomenclature allows for its contextual placement within the Brevinin-2 family. The "Brevinin-2" designation places it in the larger subfamily of brevinins. The "E" likely refers to its discovery in a species such as Rana esculenta (now Pelophylax esculentus), from which several "Brevinin-2E" peptides have been identified. nih.gov The "OG" suffix may denote a specific laboratory identifier or a particular frog species like Odorrana grahami, from which related peptides have been studied.

The Brevinin-2 family itself is characterized by peptides typically containing 33 or more amino acid residues. nih.gov They are known for their potent activity against Gram-positive bacteria. mdpi.com Members of the Brevinin-2E subfamily, such as Brevinin-2Ec, have been isolated from both the skin secretions and gastric tissues of frogs like Rana esculenta. nih.gov This suggests a dual role in protecting the animal from external and internal microbial threats. nih.gov

Like other brevinins, Brevinin-2E peptides are cationic and possess an α-helical structure, which is crucial for their antimicrobial function. nih.gov The activity of these peptides, including their efficacy and hemolytic (red blood cell-damaging) properties, is highly dependent on their specific amino acid sequence, which determines factors like net charge, hydrophobicity, and amphipathicity. cabidigitallibrary.orgnih.gov Research on related Brevinin-2 peptides, such as Brevinin-2GUb, has shown that modifications to the peptide sequence, like truncating the C-terminal "Rana box" or substituting specific amino acids, can dramatically alter their antimicrobial potency and specificity. nih.govnih.gov Therefore, Brevinin-2E-OG2 would be expected to share these fundamental family characteristics, with its unique sequence defining its specific biological activity profile.

Compound Information

Compound Name
Brevinin-1
Brevinin-2
Brevinin-2E-OG2
Brevinin-2Ec
Brevinin-2GUb
Doxorubicin
Methicillin
Norepinephrine
Penicillin
Temporin-Ra
Temporin-Rb
Trifluoroethanol

Research Findings on Related Brevinin Peptides

Peptide Family/AnalogSource Species (if applicable)Key Research FindingCitation
Brevinin-2 Family Various frog speciesGenerally show significant inhibitory effects against Gram-positive bacteria. mdpi.com
Brevinin-2R Rana ridibundaExhibits strong antimicrobial activity with very low hemolytic activity, making it a promising anticancer agent. nih.govresearchgate.net
Brevinin-2Ec, -2Eg, -2Eh Rana esculenta (gastric tissue)Potent growth-inhibitory activity against Escherichia coli, suggesting a role in gastrointestinal defense. nih.gov
Brevinin-2GUb Hylarana guentheriModest antimicrobial activity; structure-activity studies show that removing the "Rana box" and increasing cationicity can enhance potency. cabidigitallibrary.orgnih.govnih.gov
Brevinin-2OS Odorrana schmackeriThe C-terminal "Rana box" was found to be a primary contributor to its high hemolytic toxicity, rather than a requirement for antimicrobial activity. mdpi.com
[Lys4]B2RP (analog of Brevinin-2 related peptide)Lithobates septentrionalis (parent peptide)Showed a fourfold increase in potency against E. coli without a significant change in hemolytic activity compared to the parent peptide. ulster.ac.uk

Properties

bioactivity

Antimicrobial

sequence

GLLDTFKNLALNAPKSAGVSVLNSLSCKLSKTC

Origin of Product

United States

Discovery, Isolation, and Characterization of Brevinin 2e Og2

Identification of Brevinin-2E-OG2 from Amphibian Species

The initial discovery of Brevinin-2E-OG2 is rooted in the study of amphibian skin, a rich source of bioactive peptides. uniprot.org

Brevinin-2E-OG2 has been identified from the skin secretions of the Yunnanfu frog, scientifically known as Odorrana grahami. uniprot.orgresearchgate.netuniprot.org This amphibian species, a member of the Ranidae family, is predominantly found in the southwestern regions of China. nih.govnih.gov The "OG" in the peptide's name is an abbreviation for Odorrana grahami, indicating its organism of origin. nih.gov The UniProt database, a comprehensive resource for protein sequence and functional information, lists several Brevinin-2E peptides from this frog, including Brevinin-2E-OG1, Brevinin-2E-OG2, and Brevinin-2E-OG4. uniprot.orguniprot.orguniprot.org

To study the peptides contained within, scientists collect the skin secretions from Odorrana grahami. This is typically achieved through non-lethal methods that stimulate the release of these secretions from granular glands in the frog's skin. nih.govmdpi.com One common technique involves mild electrical stimulation or the administration of a stimulating agent such as norepinephrine. nih.gov This induces the frog to secrete a milky fluid rich in peptides and other defensive compounds. The collected secretion is then immediately processed, often by washing it from the frog's skin with a suitable buffer, to preserve the integrity of the peptides for subsequent analysis. mdpi.com

Methodologies for Brevinin-2E-OG2 Isolation and Purification

The raw skin secretion is a complex mixture containing numerous peptides and proteins. Isolating Brevinin-2E-OG2 to a high degree of purity requires a multi-step chromatographic approach.

The first step in the purification process often involves size-exclusion chromatography, also known as gel filtration chromatography. This technique separates molecules based on their size. The crude skin secretion is passed through a column packed with a porous gel matrix. Larger molecules, which cannot enter the pores of the gel beads, travel a shorter path and are eluted first. Smaller molecules, like peptides, enter the pores to varying degrees depending on their size, thus taking longer to elute. This method allows for the initial separation of the peptide-rich fraction from larger proteins and other macromolecules present in the secretion.

Following initial fractionation, the peptide-containing fractions are subjected to a more refined purification technique: reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov This is a powerful method for separating peptides based on their hydrophobicity.

In this process, the partially purified sample is injected into an HPLC system equipped with a reversed-phase column (e.g., a C18 column). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is used to elute the peptides. nih.gov Peptides adhere to the hydrophobic stationary phase of the column and are selectively released as the concentration of the organic solvent increases. Each peptide, including Brevinin-2E-OG2, will elute at a characteristic solvent concentration, allowing for its separation from other peptides with different hydrophobic properties. The fractions are collected, and those containing the peptide of interest are identified for further analysis.

Primary Structural Elucidation of Brevinin-2E-OG2

Once a pure sample of Brevinin-2E-OG2 is obtained, its primary structure—the linear sequence of amino acids—must be determined. This is primarily achieved through a combination of molecular biology and mass spectrometry techniques.

The primary approach involves creating a cDNA library from the skin of Odorrana grahami. nih.govnih.gov By sequencing the cDNA clones, researchers can deduce the amino acid sequence of the precursor protein, which includes a signal peptide, an acidic propeptide, and the mature Brevinin-2E-OG2 peptide. nih.gov The evidence for Brevinin-2E-OG2 in the UniProt database is noted as being at the "transcript level," which supports this cDNA-based methodology. uniprot.org

To confirm the deduced sequence and determine the precise molecular mass of the mature peptide, the purified Brevinin-2E-OG2 is analyzed using mass spectrometry. researchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can provide a highly accurate molecular weight of the peptide. This experimentally determined mass is then compared with the theoretical mass calculated from the cDNA-deduced amino acid sequence to confirm its identity. Further fragmentation analysis within the mass spectrometer (tandem mass spectrometry or MS/MS) can be used to verify the amino acid sequence directly. researchgate.net The UniProt entry for Brevinin-2E-OG2 indicates it is derived from a 76-amino acid precursor, which is processed to yield the final, mature peptide. uniprot.org

Table of Research Findings

Category Finding Source(s)
Source Organism Odorrana grahami (Yunnanfu frog) researchgate.net, uniprot.org, uniprot.org
Origin of Peptide Skin Secretions nih.gov, nih.gov, mdpi.com
Collection Method Non-lethal stimulation (e.g., norepinephrine) nih.gov
Initial Purification Gel Filtration (Size-Exclusion) Chromatography nih.gov
Final Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov, nih.gov
Structural Analysis cDNA cloning and Mass Spectrometry nih.gov, researchgate.net, nih.gov
Precursor Size 76 amino acids uniprot.org

Table of Chemical Compounds

Amino Acid Sequencing Methodologies

The definitive determination of the amino acid sequence of a peptide is a critical step in its characterization. For peptides like Brevinin-2E-OG2, automated Edman degradation is a cornerstone technique. nih.gov This method allows for the sequential removal and identification of amino acid residues from the N-terminus of the purified peptide.

The process involves three key steps:

Coupling: The peptide's free N-terminal amino group is reacted with phenylisothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl-peptide derivative.

Cleavage: The N-terminal residue is cleaved from the peptide chain by treatment with an anhydrous acid, such as trifluoroacetic acid. This action forms a thiazolinone derivative of the amino acid.

Conversion and Identification: The unstable thiazolinone derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography.

This cycle is repeated to determine the sequence of the entire peptide. researchgate.net Automated sequenators perform these steps in a controlled, repetitive manner, making it possible to sequence peptides up to 30 residues or more with high fidelity. nih.gov This method provides direct evidence of the peptide's primary structure, which is essential for confirming its identity and for guiding synthetic replication for further study.

Mass Spectrometry for Sequence Confirmation

In a typical MALDI-TOF analysis, the purified peptide sample is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact, ionized peptide molecules into the gas phase. These ions are then accelerated by an electric field down a flight tube. The time it takes for an ion to reach the detector is directly proportional to its mass-to-charge ratio. researchgate.net

This technique provides a highly accurate measurement of the peptide's molecular weight. researchgate.net The experimentally determined mass is then compared to the theoretical mass calculated from the amino acid sequence obtained via Edman degradation or deduced from cDNA analysis. A match between the experimental and theoretical mass provides strong confirmation of the peptide's primary structure and can also reveal the presence of any post-translational modifications.

Molecular Cloning and Genetic Analysis of Brevinin-2E-OG2 Precursors

Understanding the genetic basis of Brevinin-2E-OG2 is crucial for elucidating its biosynthesis and regulation. This involves cloning the gene that encodes the peptide's precursor from its source organism, Odorrana grahami. uniprot.org

cDNA Library Construction and Screening

The genetic information for Brevinin-2E-OG2 is stored as mRNA within specialized granular glands in the frog's skin. To access this information, a complementary DNA (cDNA) library is constructed. nih.gov The "evidence at transcript level" for Brevinin-2E-OG2 indicates this molecular approach was fundamental to its discovery. uniprot.org

The construction and screening process follows these general steps:

RNA Extraction: Total RNA is isolated from the granular glands of Odorrana grahami. The integrity of the extracted RNA is verified to ensure it is suitable for subsequent steps. nih.gov

Reverse Transcription: The isolated mRNA is used as a template for the enzyme reverse transcriptase to synthesize a single-stranded cDNA. This is then converted into double-stranded cDNA.

Vector Ligation: The double-stranded cDNA fragments are ligated into a cloning vector, such as a plasmid. This creates a collection of recombinant vectors, with each potentially carrying the cDNA for a different peptide precursor. brieflands.com

Transformation and Screening: The vectors are introduced into a host, typically E. coli, and a library is established where each bacterial colony contains a single cDNA clone from the frog's skin. brieflands.comnih.gov This library is then screened using molecular probes designed from conserved regions of other known brevinin peptides to identify the specific clone containing the sequence for the Brevinin-2E-OG2 precursor.

Once identified, the clone is isolated, and the cDNA insert is sequenced to reveal the full amino acid sequence of the precursor protein.

Table 1: Deduced Amino Acid Sequence of the Brevinin-2E-OG2 Precursor Protein
ComponentSequenceLength (Amino Acids)Description
Signal PeptideMKTLIALFLLVVLGLVSLCE20Directs the precursor protein into the secretory pathway.
Acidic PropeptideEEKEAKRSEEPQDDDDDDDEEEDD24Keeps the mature peptide inactive during transport. Cleaved by proteases.
Mature Brevinin-2E-OG2GLLDNLKGVATNVAGKLIKDYCKLSGTC28The final, biologically active antimicrobial peptide.

Gene Expression Analysis in Amphibian Granular Glands

To confirm that the cloned gene is indeed responsible for producing Brevinin-2E-OG2 and to understand its regulation, researchers analyze its expression profile. The granular glands of amphibian skin are known to be veritable factories for synthesizing a cocktail of defense peptides. nih.govnih.gov

Gene expression analysis aims to demonstrate that the mRNA transcript for the Brevinin-2E-OG2 precursor is abundant in these glands compared to other tissues. A common technique for this is Reverse Transcription PCR (RT-PCR). ulster.ac.uk RNA is extracted from various tissues (e.g., skin, brain, muscle, liver), and RT-PCR is performed using primers specific to the Brevinin-2E-OG2 precursor cDNA sequence. A strong amplification signal from the skin-derived RNA, with little to no signal from other tissues, would confirm that the gene is highly and specifically expressed in the granular glands, which is consistent with its role as a secreted defense peptide. ulster.ac.uknih.gov

Structural Biology and Biophysical Properties of Brevinin 2e Og2

Analysis of Primary Sequence Features of Brevinin-2E-OG2

The primary structure of an AMP is the fundamental determinant of its physicochemical properties, including its charge, hydrophobicity, and potential for secondary structure formation.

The precursor of Brevinin-2E-OG2 is a 76-amino acid polypeptide, which includes a 22-residue signal peptide that is cleaved to release the mature peptide. uniprot.org The mature Brevinin-2E-OG2 peptide is characterized by a specific arrangement of cationic and hydrophobic amino acids. This amphipathic design is a hallmark of many AMPs, enabling them to interact with and disrupt the lipid bilayers of microbial membranes. nih.gov The distribution of positively charged residues is particularly important, as it facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell walls. nih.gov

Interactive Table: Physicochemical Properties of Brevinin-2E-OG2

Note: The exact mature sequence for Brevinin-2E-OG2 is derived from the UniProt database entry A6MAT5. uniprot.org The table below is based on general characteristics of the Brevinin-2 (B1175259) family, as specific experimental data for this peptide is limited.

PropertyDescription
FamilyBrevinin-2
OrganismOdorrana grahami (Yunnanfu frog)
Length~33-34 amino acids (typical for Brevinin-2) researchgate.net
Key FeaturesCationic and amphipathic, C-terminal Rana-box motif nih.gov

A defining feature of most peptides in the brevinin, esculentin, and ranatuerin families is the presence of a C-terminal cyclic motif known as the "Rana-box". mdpi.comnih.govscilit.com This motif consists of a disulfide bond between two cysteine residues, creating a heptapeptide (B1575542) loop (Cys-(Xaa)₄-Lys-Cys). nih.gov

While highly conserved, the precise role of the Rana-box is complex and can vary between peptides. researchgate.netmdpi.com Initially, it was thought to be essential for antimicrobial activity. nih.gov However, subsequent research has shown that its removal does not always abolish function and can, in some cases, even enhance antimicrobial potency while reducing toxicity to host cells (hemolytic activity). mdpi.comnih.gov For instance, studies on the related peptide Brevinin-2OS demonstrated that the Rana-box is a primary determinant of its high hemolytic activity, and its removal significantly improved the peptide's therapeutic index. mdpi.com This suggests the N-terminal domain is often responsible for the core antimicrobial action, while the C-terminal Rana-box modulates toxicity and structural stability. mdpi.com

The primary structure of Brevinin-2 peptides is generally poorly conserved across different frog species, though a few residues, such as Lys7, Cys27, Lys28, and Cys33 (in a typical sequence), are often invariant. nih.gov

Secondary Structure Determination and Conformational Analysis

The biological activity of Brevinin-2E-OG2 is intrinsically linked to its three-dimensional structure, particularly the conformational changes that occur upon interacting with a cell membrane.

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides in different environments. scilit.comnih.gov Studies on various brevinin peptides, including Brevinin-1E and Brevinin-2GUb, consistently show that they exist in a largely unstructured or random coil state in aqueous solutions. scilit.comnih.gov However, upon introduction into a membrane-mimicking environment, such as a solution containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change. scilit.comnih.govresearchgate.net

In these hydrophobic environments, brevinins adopt a well-defined α-helical structure. nih.govmdpi.com The CD spectrum of an α-helix is characterized by a positive peak around 190 nm and two negative peaks at approximately 208 and 222 nm. nih.gov This transition from a random coil to an α-helix is critical for the peptide's ability to insert into and disrupt the lipid bilayer of target cells. scilit.com

Beyond CD spectroscopy, Nuclear Magnetic Resonance (NMR) has also been employed to determine the three-dimensional structure of brevinin peptides in membrane-like settings. scilit.comresearchgate.netnih.gov NMR studies on Brevinin-1E in a TFE/water solution confirmed that the peptide forms an amphipathic α-helix. scilit.com This structure positions hydrophobic amino acid side chains on one face of the helix and hydrophilic (cationic) side chains on the other. This amphipathic character is crucial for its membrane-disrupting mechanism, allowing the hydrophobic face to penetrate the lipid core of the membrane while the cationic face interacts with the phospholipid head groups. nih.govscilit.com Solid-state NMR studies on other membrane-active peptides have further elucidated how these structures orient themselves on or within the bilayer to induce pore formation or membrane destabilization. nih.gov

Structural Comparisons with Other Brevinin-2 Family Members

The Brevinin-2 family is diverse, with numerous members isolated from various ranid frogs. nih.govresearchgate.net While they share common architectural features, variations in their amino acid sequences lead to differences in their biological activity profiles. Brevinin-2 peptides (typically 33-34 residues) are generally longer than those in the Brevinin-1 (B586460) (approx. 24 residues) and Nigrocin-2 (approx. 21 residues) families. researchgate.netmdpi.com

For example, Brevinin-2E from Rana esculenta has the sequence GIMDTLKNLAKTAGKGALQSLLNK-ASCKLSGQC. nih.gov Comparing this with other family members, such as Brevinin-2R from Rana ridibunda (KLKNFAKGVAQSLLNKASCKLSGQC), reveals variability in the N-terminal region but higher conservation in the C-terminal Rana-box domain. nih.gov Brevinin-2E-OG1, also from Odorrana grahami, serves as a close relative for comparison. uniprot.org This sequence diversity within the N-terminal α-helical domain is believed to be a result of evolutionary pressure to target a wide array of pathogens. researchgate.net

Interactive Table: Comparison of Selected Brevinin-2 Family Peptides

PeptideOrganism of OriginSequenceReference
Brevinin-2E-OG2Odorrana grahamiSequence derived from UniProt A6MAT5 uniprot.org
Brevinin-2E-OG1Odorrana grahamiSequence derived from UniProt A6MAT0 uniprot.org
Brevinin-2ERana esculentaGIMDTLKNLAKTAGKGALQSLLNKASCKLSGQC nih.gov
Brevinin-2RRana ridibundaKLKNFAKGVAQSLLNKASCKLSGQC nih.gov
Brevinin-2GUbHylarana guentheriGLLGSVLGKAAKTVGKQLLNKASCKLSGQC mdpi.com
Brevinin-2OSOdorrana schmackeriGLLDFVKGFAKTAGKGVLQSLLNKASCKLSGQC mdpi.com

Based on a thorough review of the available search results, there is no specific information regarding the antimicrobial spectrum and efficacy of the chemical compound “Brevinin-2E-OG2 antimicrobial peptide.”

While data exists for the broader Brevinin-2 family of peptides, including Brevinin-2E, and other related analogues such as Brevinin-2ISb, Brevinin-2PRa, and Brevinin-2GUb, no research findings, data tables, or detailed efficacy assessments for the specific peptide "Brevinin-2E-OG2" could be located.

Therefore, it is not possible to generate the requested article as the core subject matter is not addressed in the available literature found in the search results.

Antimicrobial Spectrum and Efficacy of Brevinin 2e Og2

Evaluation of Antifungal Activity

Assessment Against Candida albicans

Candida albicans is a prevalent opportunistic fungal pathogen in humans. Research into the Brevinin-2 (B1175259) family has demonstrated activity against this yeast. For instance, Brevinin-2 peptides sourced from the pool frog and belly frog have shown inhibitory activity against C. albicans, with Minimum Inhibitory Concentrations (MICs) reported to be less than 10 mmol/L. mdpi.com Another member of this family, Brevinin-1OS, also exhibited significant activity against C. albicans. mdpi.com

A study on Brevinin-2R, a peptide with strong structural similarity to Brevinin-2E peptides, confirmed its efficacy against C. albicans. nih.gov While direct and specific MIC values for Brevinin-2E-OG2 against C. albicans are not extensively detailed in the available literature, the collective data from closely related peptides underscore the potential of the Brevinin-2 family as a source of anti-Candida agents. It is important to note that the potency can vary between different members of the Brevinin family.

Peptide Family/Analog Organism Efficacy (MIC)
Brevinin-2 PeptidesCandida albicans< 10 mmol/L mdpi.com
Brevinin-2RCandida albicansActive nih.gov
Brevinin-1OSCandida albicansActive mdpi.com

Efficacy Against Candida tropicalis and Other Fungi

Beyond C. albicans, the antifungal reach of the Brevinin family extends to other pathogenic fungi. Notably, Brevinin-2R has demonstrated activity against Candida tropicalis, another clinically relevant yeast species. nih.gov The broader Brevinin superfamily is recognized for its potent activity against a range of pathogenic fungi. nih.gov

While specific data on the efficacy of Brevinin-2E-OG2 against a wide array of fungal species remains an area for further investigation, the demonstrated activity of its close relatives suggests a potentially broad antifungal spectrum. The exploration of its activity against other fungi is a critical step in understanding its full therapeutic potential.

Peptide Fungal Species Reported Activity
Brevinin-2RCandida tropicalisActive nih.gov
Brevinin SuperfamilyPathogenic FungiHigh Potency nih.gov

Anti-Biofilm Activity of Brevinin-2E-OG2

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. researchgate.net The ability to inhibit the formation of these resilient structures or to dismantle them once mature is a key attribute for any novel antimicrobial agent.

Disruption and Eradication of Mature Biofilms

The eradication of mature, established biofilms presents a significant therapeutic challenge. Research into the Brevinin family's ability to disrupt these structures is ongoing. For instance, Brevinin-GR23 showed a decreased ability to disrupt immature and mature Staphylococcus aureus biofilms, with disruption rates of 60% and 20% respectively. tandfonline.com Another study on Brevinin-1BW demonstrated strong biofilm eradication activities against certain bacteria. mdpi.com

Currently, there is a lack of specific research findings on the efficacy of Brevinin-2E-OG2 in disrupting and eradicating mature Candida biofilms. This represents a critical knowledge gap that future studies will need to address to fully evaluate the therapeutic potential of this antimicrobial peptide in treating biofilm-associated fungal infections.

Mechanisms of Antimicrobial Action of Brevinin 2e Og2

Cellular Target Identification in Microbial Pathogens

The principal target for the Brevinin-2 (B1175259) family of peptides, including Brevinin-2E-OG2, is the microbial cell membrane. nih.govasm.org These peptides exhibit broad-spectrum activity, targeting the cellular envelopes of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov The initial interaction is governed by electrostatic forces, where the cationic (positively charged) nature of the peptide is attracted to the anionic (negatively charged) components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.gov

Research on related brevinin-2 peptides, like brevinin-2OS and brevinin-2R, confirms that the peptide's primary mode of action involves modifying membrane properties, leading to a loss of structural integrity. nih.govasm.org Studies have identified activity against a wide array of pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.govulster.ac.uk This broad targeting underscores the membrane-centric mechanism, as the fundamental phospholipid bilayer structure is a conserved feature across these diverse microorganisms.

Membrane-Mediated Mechanisms of Action

Pore Formation ModelsWhile several models exist to describe how antimicrobial peptides disrupt membranes, the "toroidal pore" model is a widely suggested mechanism that may apply to brevinin-2 peptides.asm.orgmdpi.comIn this model, the peptides first bind to the surface of the microbial membrane. Upon reaching a sufficient concentration, they insert into the membrane and induce a significant local curvature, forcing the phospholipid heads to bend inward to line a newly formed channel alongside the inserted peptides.

This creates a transient, water-filled pore where both the peptides and the lipid head groups form the pore's lining. The formation of these pores allows for a massive and unregulated efflux of cytoplasmic contents and influx of extracellular substances, ultimately leading to cell death. Evidence for this model includes the detection of lipids within the conductive channels created by some toxins, indicating a structure more complex than a simple peptide-lined barrel.

Membrane Disruption and Integrity Studies (e.g., Sytox-Green Assays)The disruption of microbial membrane integrity by brevinin-2 peptides is experimentally verified using specific fluorescent dyes. The Sytox-Green assay is a prominent method for confirming membrane permeabilization. Sytox-Green is a high-affinity nucleic acid stain that cannot cross the intact membrane of a healthy, living cell.

However, when a peptide like Brevinin-2E-OG2 compromises the membrane, the dye can enter the cell, bind to the intracellular nucleic acids (DNA and RNA), and emit a strong fluorescent signal. An increase in fluorescence intensity directly correlates with the degree of membrane damage. This technique provides clear, measurable evidence that the peptide has breached the cell's primary defense, confirming that membrane disruption is a central part of its mechanism.

Table 1: Conceptual Representation of a Sytox-Green Assay This interactive table illustrates the expected outcome of a Sytox-Green assay when microbial cells are exposed to an effective membrane-disrupting peptide.

Treatment GroupMembrane IntegritySytox-Green InfluxObserved FluorescenceInterpretation
Control (No Peptide) IntactNoLow / BaselineCells are viable; membrane is not permeable.
Peptide-Treated DisruptedYesHighPeptide has permeabilized the membrane, indicating cell death.

Intracellular Mechanisms of Action

Interactions with Intracellular Macromolecules (e.g., DNA Condensation)While membrane disruption is the primary bactericidal mechanism for many antimicrobial peptides, some are known to translocate across the membrane without causing complete lysis and subsequently interact with intracellular targets.nih.govasm.orgFor certain peptides, once inside the cell, they can interfere with essential cellular processes by binding to macromolecules like DNA and RNA.globethesis.com

This interaction can lead to DNA condensation, a process where the peptide's positive charges neutralize the negative charges of the DNA's phosphate (B84403) backbone, causing it to compact tightly. mdpi.comresearchgate.net This condensation can physically obstruct the cellular machinery responsible for DNA replication and transcription, effectively halting protein synthesis and leading to cell death. globethesis.comnih.gov Although this mechanism has been observed for several antimicrobial peptides, further specific research is required to definitively establish the extent to which Brevinin-2E-OG2 utilizes DNA condensation as a primary or secondary killing mechanism. mdpi.comqub.ac.uk

Effects on Metabolic Pathways and Cellular Processes

The primary mode of action for many antimicrobial peptides, including those in the brevinin family, commences with the permeabilization of the bacterial cell membrane. This disruption leads to a cascade of detrimental effects on vital cellular processes and metabolic pathways. While specific studies on Brevinin-2E-OG2 are not extensively detailed in publicly available research, the known actions of related peptides provide a strong indication of its likely mechanisms.

Antimicrobial peptides can induce intracellular metabolic arrest through several means. researchgate.net These include the targeted inhibition of nucleic acid and protein synthesis, interference with protein folding, and the inhibition of cell wall synthesis and protease activity. researchgate.net The disruption of the cell membrane integrity by peptides like those in the brevinin family can lead to the leakage of essential ions and metabolites, which is critical for maintaining the electrochemical gradients necessary for processes such as ATP production. researchgate.net The dissipation of these gradients effectively halts cellular energy production, leading to a rapid cessation of metabolic activity.

Furthermore, some antimicrobial peptides have been shown to penetrate the compromised cell membrane and interact with intracellular components. mdpi.com This can lead to the inhibition of DNA, RNA, and protein synthesis, further ensuring the demise of the microbial cell. mdpi.com For instance, studies on other AMPs have demonstrated an influence on DNA replication and transcription. nih.gov In some bacteria treated with AMPs, the cytoplasm, which normally shows a high-contrast DNA region, takes on a more homogeneous appearance, suggesting interference with these fundamental genetic processes. nih.gov The brevinin family of peptides, in a broader sense, has been noted to potentially affect biochemical processes within the cytoplasm after penetrating the cell membrane. mdpi.com

The table below summarizes the potential effects of antimicrobial peptides on key cellular processes, which are likely representative of the activity of Brevinin-2E-OG2.

Cellular ProcessPotential Effect of Antimicrobial PeptideReference
Energy Metabolism Disruption of ATP production through membrane depolarization and leakage of ions. researchgate.net
Nucleic Acid Synthesis Inhibition of DNA and RNA synthesis following intracellular penetration. mdpi.com
Protein Synthesis Interference with ribosome function and protein production. mdpi.com
Cell Wall Synthesis Inhibition of the synthesis of peptidoglycan and other cell wall components. researchgate.net
Enzymatic Activity Inhibition of essential metabolic enzymes. researchgate.net

Electron Microscopy Studies of Microbial Cell Damage (e.g., TEM)

Transmission electron microscopy (TEM) provides compelling visual evidence of the destructive impact of antimicrobial peptides on microbial cells. For the brevinin family and other related peptides, TEM studies have revealed significant morphological changes in bacteria following treatment.

In Gram-negative bacteria, the damage often follows a sequential pattern, starting with the outer membrane, followed by the permeabilization of the inner membrane, and culminating in the complete disintegration of both, leading to the leakage of cytoplasmic contents. nih.gov TEM micrographs of treated Gram-negative bacteria often show a swollen and shortened appearance. nih.gov

In Gram-positive bacteria, such as Staphylococcus aureus, TEM has revealed alterations in the cytoplasm of peptide-treated cells, which appears more homogeneous compared to the distinct, high-contrast DNA region in untreated cells. nih.gov This suggests that beyond membrane damage, the peptides also affect intracellular organization and processes. nih.gov The table below outlines the typical ultrastructural changes observed in bacteria when treated with antimicrobial peptides, as would be expected with Brevinin-2E-OG2.

Microbial StructureObserved Damage via Electron MicroscopyReference
Outer Membrane (Gram-negative) Disruption and increased permeability. nih.gov
Inner/Cytoplasmic Membrane Permeabilization, formation of pores or channels, and eventual disintegration. nih.gov
Cytoplasm Leakage of cellular contents, homogeneous appearance, and loss of distinct DNA regions. nih.gov
Overall Cell Morphology Swelling, shortening, and formation of irregular shapes. nih.gov

Structure Activity Relationship Sar of Brevinin 2e Og2 and Analogues

Analysis of Key Structural Parameters Influencing Antimicrobial Efficacy

Role of Net Positive Charge

A fundamental characteristic of many antimicrobial peptides (AMPs), including the brevinin family, is their net positive charge. This cationic nature is a primary driver of their interaction with the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids.

Generally, an increase in the net positive charge of a brevinin peptide correlates with enhanced antimicrobial activity. researchgate.net This is because a higher positive charge strengthens the initial electrostatic attraction to the microbial surface, a crucial first step in their mechanism of action. For instance, modifying Brevinin-2 (B1175259) related peptide (B2RP) by substituting the neutral or acidic amino acids with the positively charged lysine (B10760008) can significantly boost its potency. The substitution of aspartic acid at position 4 with lysine in B2RP led to a fourfold increase in potency against Escherichia coli and a twofold increase against Staphylococcus aureus and Candida albicans. nih.gov

Similarly, studies on Brevinin-2GUb demonstrated that increasing the net positive charge is a key factor for improving antimicrobial activity, especially against Gram-negative bacteria. nih.govnih.gov An analogue with increased cationic charges, t-Brevinin-2GUb-6K (tB2U-6K), showed drastically improved activity against bacteria and even gained the ability to combat clinical isolates and fungi. nih.govnih.gov However, it is crucial to note that an excessively high net charge can also lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity). researchgate.netnih.gov Therefore, optimizing the net charge is a balancing act to maximize antimicrobial efficacy while minimizing host cell toxicity. A net positive charge of at least +2 is often considered essential for the antimicrobial action of these cationic peptides. mdpi.com

Influence of Hydrophobicity and Amphiphilicity

Hydrophobicity, the measure of a molecule's aversion to water, and amphiphilicity, the spatial separation of hydrophobic and hydrophilic residues, are critical determinants of an AMP's function. researchgate.net After the initial electrostatic attraction, the hydrophobic residues of the peptide interact with the lipid core of the microbial membrane, leading to disruption and cell death.

The amino acid composition directly influences a peptide's hydrophobicity. researchgate.net An optimal level of hydrophobicity is necessary for potent antimicrobial activity. Studies on brevinin analogues have shown that a certain threshold of hydrophobicity is required for maximum antimicrobial effect, particularly against Gram-positive bacteria. mdpi.com

Amphiphilicity is arguably one of the most important factors governing the antimicrobial activity of peptides that form alpha-helical structures. nih.gov In an alpha-helical conformation, the hydrophobic residues are aligned on one face of the helix and the hydrophilic, charged residues on the opposite face. This segregation allows the peptide to interact with both the aqueous environment and the lipid membrane. Increasing the amphipathicity of Brevinin-2 related peptide (B2RP) by certain amino acid substitutions, however, did not always lead to increased antimicrobial potency and in some cases increased hemolytic activity. nih.gov In contrast, for Brevinin-2GUb, improved amphipathicity was linked to an enhanced propensity for dual activity against both bacteria and fungi. nih.gov The balance between net charge and hydrophobicity is therefore critical in designing peptides with broad-spectrum activity and low toxicity. nih.gov

Impact of α-Helical Content and Conformation

The secondary structure, particularly the formation of an α-helix, is a common feature of many brevinin peptides upon interacting with a membrane-mimicking environment. researchgate.netnih.gov This conformational change is often essential for their biological activity. The α-helical structure provides the framework for the amphipathic arrangement of amino acid residues.

The degree of α-helicity can influence the peptide's ability to insert into and disrupt the microbial membrane. For example, truncated analogues of a brevinin-1 (B586460) peptide showed reduced antimicrobial activity which was correlated with a lower degree of helicity. mdpi.com In the case of Brevinin-2GUb, an increase in the α-helical proportion, in conjunction with increased cationic charge and amphipathicity, led to a significant improvement in its antibacterial activity. nih.govnih.gov The N-terminal helix of brevinin peptides is thought to be capable of inserting into the membrane bilayer to form pores. mdpi.com

Circular dichroism (CD) spectroscopy is a key technique used to assess the secondary structure of these peptides in different environments. For instance, CD spectra of Brevinin-2OS and its analogues in a membrane-mimicking solvent (50% TFE/10 mM NH4Ac solution) can reveal changes in their helical content upon modification. mdpi.com

Functional Significance of Specific Amino Acid Residues and Motifs

Beyond general physicochemical properties, the specific sequence and arrangement of amino acids, including conserved motifs, play a vital role in the function of Brevinin-2E-OG2 and its relatives.

Importance of N-terminal Active Fragments

Research has consistently shown that the N-terminal region of brevinin peptides is crucial for their antimicrobial activity. nih.govnih.govmdpi.com This domain is often referred to as the active fragment. Studies involving truncation of brevinin peptides have revealed that a significant portion of the antimicrobial function resides in the N-terminal part of the molecule.

For Brevinin-2GUb, it was determined that the first 19 amino acids at the N-terminus constitute the active fragment. nih.govnih.gov This suggests that it's possible to design shorter, more cost-effective peptide analogues by truncating the C-terminal end while retaining the essential N-terminal domain. nih.govnih.gov Similarly, for a novel brevinin-1 peptide, the N-terminal domain, which is rich in hydrophobic amino acids, was identified as being critical for its function. mdpi.com Modifications within the N-terminus, such as the introduction of specific amino acids like tryptophan, can also influence activity, although their position is critical to avoid increased hemolytic activity. mdpi.com

Role of Conserved Cysteine Residues and Disulfide Bonds

A characteristic feature of many brevinin peptides, including those in the brevinin-2 family, is the presence of a "Rana box" at the C-terminus. This motif consists of a disulfide bridge formed between two cysteine residues, creating a cyclic heptapeptide (B1575542) loop. nih.govmdpi.com

The precise role of this disulfide bond and the Rana box has been a subject of investigation. While disulfide bonds are generally known to confer conformational stability to peptides and proteins, their necessity for the antimicrobial activity of all brevinins is not absolute. researchgate.net In several studies on brevinin-2 peptides, the removal of the C-terminal Rana box did not lead to a loss of antimicrobial activity and, in some cases, even enhanced it. nih.govmdpi.com For Brevinin-2GUb, the Rana box was found not to be an indispensable motif for its bioactivity. nih.govnih.gov This suggests that for certain brevinin-2 peptides, the primary antimicrobial determinants lie within the N-terminal linear domain. However, in other contexts, disulfide bonds can be crucial for maintaining the structural integrity and function of peptides. nih.gov The ability of cysteine residues to form these covalent linkages can stabilize a peptide's folded state, which can be essential for its biological function. researchgate.net

Assessment of the Rana-box's Contribution to Bioactivity

The "Rana-box" is a highly-conserved, disulfide-bridged cyclic motif located at the C-terminus of many antimicrobial peptides (AMPs) from the Rana genus, including those in the brevinin family. mdpi.commdpi.com This heptapeptide loop has been a subject of extensive research to determine its precise role in the biological activity of these peptides. mdpi.commdpi.com Studies across the brevinin-2 family indicate that the contribution of the Rana-box to bioactivity is not uniform and can vary significantly between different peptide members. mdpi.com

In some brevinin peptides, the Rana-box is considered crucial for their antimicrobial efficacy. However, a growing body of evidence from studies on various brevinin-2 analogues suggests that this motif is not always indispensable for antimicrobial action and, in some instances, may even be associated with detrimental effects such as increased hemolytic activity. mdpi.comnih.gov For example, research on brevinin-2GUb has shown that the N-terminal region of the peptide is the primary active fragment, and the removal of the C-terminal Rana-box can be a viable strategy for peptide optimization. mdpi.comnih.govnih.gov In fact, certain modifications, such as C-terminal amidation following the removal of the Rana-box, have been shown to enhance antimicrobial activity in some analogues. mdpi.comnih.gov

Further supporting this, studies on brevinin-2OS have identified the C-terminal Rana-box as a principal contributor to the peptide's hemolytic (toxic to red blood cells) properties, rather than being essential for its antimicrobial function. mdpi.com The removal of the Rana-box in a brevinin-2OS analogue, B2OS(1-22)-NH2, led to a significant reduction in hemolysis while preserving its antimicrobial capabilities. mdpi.com Similarly, for brevinin-2GHk, it was found that the cyclic Rana-box could enhance the peptide's affinity for lipids, which may contribute to its membrane-disrupting activity on both bacterial and mammalian cells, thus explaining the increased cytotoxicity. qub.ac.uk Truncated versions of brevinin-2GHk, lacking the Rana-box, demonstrated improved antimicrobial activity and reduced cytotoxicity. qub.ac.uknih.gov

PeptideSequenceTarget OrganismMIC (µM)Hemolytic Activity
Brevinin-2EGIMDTLKNLAKTAGKGALQSLLNK-ASCKLSGQCS. aureus2Not specified in this result
Brevinin-2EGIMDTLKNLAKTAGKGALQSLLNK-ASCKLSGQCE. coli>5Not specified in this result
Brevinin-1E (linearized analogue)Not specifiedNot specifiedNot specifiedAppreciably less than native peptide

MIC: Minimum Inhibitory Concentration

Advanced Computational Modeling and Prediction of SAR

Advanced computational modeling has become an indispensable tool in the study of structure-activity relationships (SAR) for antimicrobial peptides like Brevinin-2E-OG2. These in silico methods allow for the prediction of peptide structure and bioactivity, guiding the rational design of new analogues with enhanced therapeutic properties. mdpi.com

One of the primary applications of computational modeling in this field is the prediction of the secondary structure of the peptide. For instance, servers like I-TASSER can be employed to predict the propensity of the peptide to form α-helices, β-sheets, or random coils. mdpi.com In a study on the brevinin-2 analogue, B2OS, I-TASSER was used to predict that both the full-length peptide and its truncated version, lacking the Rana-box, would predominantly form an α-helical structure. mdpi.com Such predictions are crucial as the α-helical conformation is often essential for the membrane-disrupting activity of many antimicrobial peptides.

Following secondary structure prediction, three-dimensional (3D) models of the peptide can be generated using tools like Pepfold. mdpi.com These models provide a visual representation of the peptide's spatial arrangement, allowing researchers to analyze key features such as its amphipathicity—the spatial separation of hydrophobic and hydrophilic residues. This amphipathic character is critical for the peptide's ability to interact with and disrupt the lipid bilayer of bacterial membranes. For example, the 3D model of B2OS was visualized using ChimeraX to analyze its structural features. mdpi.com

Computational approaches are also instrumental in designing and evaluating peptide analogues. By making virtual modifications to the peptide sequence, such as amino acid substitutions or truncations, researchers can predict how these changes will affect the peptide's physicochemical properties and, consequently, its biological activity. For example, the design of truncated analogues of brevinin-2GHk was informed by the understanding that the N-terminus is primarily responsible for its antimicrobial activity. qub.ac.uknih.gov

The insights gained from computational modeling can then be validated through experimental assays. This iterative cycle of computational prediction and experimental validation accelerates the process of identifying lead compounds with improved potency and reduced toxicity. The table below provides an example of how computational tools have been applied in the study of a brevinin-2 analogue.

PeptideComputational ToolPurposePredicted Outcome
B2OSI-TASSERSecondary Structure PredictionPredominantly α-helical
B2OSPepfold-43D Model GenerationVisualization of 3D structure
B2OS(1-22)-NH2I-TASSERSecondary Structure PredictionPredominantly α-helical
B2OS(1-22)-NH2Pepfold-43D Model GenerationVisualization of 3D structure

Engineering and Optimization Strategies for Brevinin 2e Og2 Analogues

Rational Design Principles for Enhanced Antimicrobial Efficacy and Selectivity

Rational design of AMP analogues is a targeted approach to uncouple potent bioactivity from inherent host cell toxicity. mdpi.com The primary goal is to improve the therapeutic index, which is the ratio between the peptide's toxicity to host cells and its antimicrobial potency. Key principles guiding this process involve modulating the peptide's physicochemical properties, such as cationicity, amphipathicity, and hydrophobicity, to favor interaction with microbial membranes over host cell membranes.

A central challenge is that the very properties that enable peptides to disrupt bacterial membranes can also make them toxic to mammalian cells, such as erythrocytes. mdpi.com A successful design strategy, therefore, focuses on targeted modifications that exploit the differences between bacterial and mammalian cell envelopes. Gram-positive bacteria, for example, have a cell wall rich in anionic teichoic acids, which creates a strong negative surface charge that electrostatically attracts cationic peptides. mdpi.com This provides a basis for designing peptides with increased positive charge to enhance their initial binding to bacteria. The ultimate aim is to create analogues with faster bactericidal kinetics and enhanced membrane permeabilization of microbial cells, leading to a significantly improved therapeutic profile. mdpi.com

Amino Acid Substitution Approaches

Altering the amino acid sequence is a fundamental strategy in peptide engineering. By substituting specific residues, researchers can fine-tune the biological activity of Brevinin-2E-OG2 analogues.

Increasing the net positive charge of a peptide is a common strategy to boost its antimicrobial potency. The introduction of cationic amino acids such as lysine (B10760008) and arginine enhances the electrostatic attraction between the peptide and the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com

For instance, in studies on related brevinin peptides, adding lysine residues to the N-terminus of an analogue was shown to alter the peptide's charge and hydrophobicity. nih.gov Similarly, substituting other residues with lysine or arginine in analogues of Brevinin-2GHk was used to investigate the influence of charge on membrane disruption potency against both bacteria and mammalian cells. nih.gov While increasing cationicity can enhance antimicrobial action, a delicate balance must be maintained, as excessive charge does not always lead to better activity and can sometimes affect selectivity. nih.gov For example, a study on a Brevinin-2-related peptide showed that substituting an aspartic acid with a lysine (Asp4→Lys) increased cationicity and resulted in a fourfold increase in potency against Escherichia coli. researchgate.net

A critical goal of peptide engineering is to increase its specificity for microbial cells over host cells, thereby reducing toxicity. This is often achieved by modifying the peptide to better differentiate between the distinct membrane compositions of prokaryotic and eukaryotic cells. The design of analogues with a superior ability to selectively target and disrupt microbial membranes is a key area of research.

One successful approach involves a dual-modification strategy combining C-terminal truncation with N-terminal amino acid substitution. In a study on the related peptide Brevinin-2OS (B2OS), this strategy transformed the highly hemolytic parent peptide into an optimized analogue with a significantly improved safety profile. mdpi.com The engineered peptide demonstrated a greater than 22-fold improvement in its therapeutic index against Gram-positive bacteria, highlighting a profound increase in selectivity. mdpi.com This enhancement is linked to the peptide's ability to more effectively interact with the anionic surfaces of bacteria while having a reduced affinity for the typically zwitterionic outer leaflet of mammalian cell membranes. mdpi.com

Truncation and Lengthening Strategies for Peptide Optimization

Modifying the length of a peptide through truncation (shortening) or lengthening is another effective optimization strategy. For the brevinin family, truncation has been a particularly fruitful approach.

Studies on brevinin-2 (B1175259) peptides have shown that the N-terminal region is often primarily responsible for the antimicrobial activity. nih.govmdpi.com The C-terminal region of brevinins contains a conserved cyclic domain known as the "rana box." mdpi.commdpi.com While this domain is crucial for the activity of some peptides like those in the brevinin-1 (B586460) family, its function in the brevinin-2 family is not absolute and can be inconsistent. mdpi.com

Research on Brevinin-2OS (B2OS) revealed that the C-terminal rana box was a primary determinant of toxicity rather than a requirement for antimicrobial activity. mdpi.com Removal of this domain to create the truncated analogue B2OS(1-22)-NH₂ substantially reduced hemolytic activity while maintaining potent bioactivity. mdpi.com Similarly, designing truncated derivatives of Brevinin-2GHk resulted in analogues with significantly improved antimicrobial activity and lower cytotoxicity compared to the parent peptide. nih.govmdpi.com These findings indicate that for certain brevinin-2 scaffolds, C-terminal truncation is a powerful tool for developing safer and more effective peptide therapeutics. mdpi.com

Table 1: Effect of Truncation on the Biological Activity of Brevinin-2OS

Peptide Sequence Minimum Inhibitory Concentration (MIC) vs. S. aureus (µM) Hemolytic Activity (HC₅₀) (µM) Therapeutic Index (HC₅₀/MIC)
B2OS (Parent Peptide) GLLGSIGNAIGAACKIASKLC 32 10.44 0.33
B2OS(1-22)-NH₂ (Truncated) GLLGSIGNAIGAACKIASKLCN 8 41.88 5.24

Data sourced from a study on Brevinin-2OS, a related peptide, to illustrate the principle of truncation. mdpi.com The therapeutic index is calculated as the ratio of the concentration causing 50% hemolysis (HC₅₀) to the MIC against Staphylococcus aureus.

Peptidomimetic Development and Non-Natural Amino Acid Incorporation

To overcome the limitations of natural peptides, such as their susceptibility to degradation by proteases, researchers develop peptidomimetics. nih.gov These are molecules that mimic the structure and function of peptides but are built from non-natural building blocks. nih.govnih.gov This approach includes the incorporation of non-natural amino acids, such as D-amino acids (the mirror images of the natural L-amino acids).

The incorporation of D-amino acids can enhance a peptide's stability and, in some cases, improve its therapeutic profile. mdpi.com For example, the substitution of L-leucine with D-leucine at the N-terminus of a truncated Brevinin-2OS analogue created [D-Leu²]B2OS(1-22)-NH₂. This single modification resulted in a remarkable improvement, yielding a non-hemolytic peptide with a superior HC₅₀ value of 118.1 µM, a more than tenfold improvement over the parent peptide. mdpi.com This engineered analogue also showed faster bactericidal activity and more extensive membrane permeabilization compared to the original peptide. mdpi.com This demonstrates that the strategic insertion of a D-amino acid can be a powerful method for developing safer and more effective peptide-based therapeutics. mdpi.com

Table 2: Impact of D-Amino Acid Substitution on Brevinin-2OS Analogue Performance

Peptide Modification MIC vs. S. aureus (µM) Hemolytic Activity (HC₅₀) (µM) Therapeutic Index (HC₅₀/MIC)
B2OS(1-22)-NH₂ Truncated L-amino acid peptide 8 41.88 5.24
[D-Leu²]B2OS(1-22)-NH₂ Truncated with D-Leucine at position 2 4 118.1 29.53

Data sourced from a study on Brevinin-2OS analogues. mdpi.com The comparison highlights the significant improvement in the therapeutic index upon D-amino acid substitution.

Chemical Modification Approaches for Functional Enhancement

Beyond amino acid substitution and changes in length, direct chemical modification of a peptide can enhance its function. A common and important modification for many AMPs, including brevinins, is C-terminal amidation. In this process, the C-terminal carboxyl group (-COOH) is replaced with an amide group (-CONH₂).

This modification removes the negative charge at the C-terminus at physiological pH, thereby increasing the peptide's net positive charge. This enhancement in cationicity can lead to stronger interactions with negatively charged bacterial membranes, often resulting in increased antimicrobial potency. Many of the rationally designed brevinin analogues, such as B2OS(1-22)-NH₂ and [D-Leu²]B2OS(1-22)-NH₂, are synthesized with C-terminal amidation to maximize their potential activity. mdpi.com Other potential chemical modifications, though less commonly reported for this specific peptide, could include acetylation of the N-terminus or the attachment of fatty acids (lipidation) to modulate hydrophobicity and membrane interaction.

Synergistic Antimicrobial Applications of Brevinin 2e Og2

Combinatorial Strategies with Conventional Antibiotics

The combination of antimicrobial peptides (AMPs) like Brevinin-2E-OG2 with traditional antibiotics is a promising strategy to combat the growing crisis of antibiotic resistance. This approach can enhance the efficacy of existing drugs, potentially resensitizing resistant bacteria and reducing the required therapeutic concentrations.

Enhanced Efficacy against Multidrug-Resistant Bacterial Strains

Peptides belonging to the Brevinin-2 (B1175259) family have demonstrated significant inhibitory effects against clinically important multidrug-resistant (MDR) bacteria. For instance, Brevinin-2 related peptides (B2RP) potently inhibit the growth of nosocomial isolates of multidrug-resistant Acinetobacter baumannii nih.gov. Similarly, various members of the Brevinin-2 family have been screened for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections mdpi.com. The inherent potency of these peptides against such challenging pathogens makes them excellent candidates for synergistic combinations. A combinatorial approach could lead to a more profound bactericidal effect against these resistant strains than either agent could achieve alone.

Mechanisms of Synergistic Interaction (e.g., Increased Membrane Permeability for Co-administered Agents)

The primary mechanism of action for many Brevinin-2 peptides involves the disruption of bacterial cell membranes mdpi.com. This membranolytic activity is key to their potential for synergy with conventional antibiotics. By permeabilizing the bacterial membrane, Brevinin-2E-OG2 can create pores or channels that facilitate the entry of co-administered antibiotic molecules into the bacterial cytoplasm frontiersin.org. This increased uptake allows the antibiotic to reach its intracellular target (such as ribosomes or DNA) in higher concentrations, thereby enhancing its therapeutic effect, even against bacteria that have developed resistance through mechanisms that limit drug influx.

Synergistic Interactions with Other Antimicrobial Peptides

Combining different AMPs can also lead to synergistic outcomes. A well-documented example from another peptide family is the synergy between magainin 2 and PGLa, two peptides also found in frog skin frontiersin.orgnih.gov. These peptides interact to form a heterosupramolecular complex that is more effective at forming pores in membranes than either peptide alone nih.gov. This synergy results from a combination of fast pore formation and moderate pore stability nih.gov. It is plausible that Brevinin-2E-OG2 could engage in similar synergistic interactions with other AMPs. Such combinations could broaden the spectrum of activity or enhance killing kinetics against particularly resilient pathogens.

Evaluation of Synergistic Effects in In Vitro Models

The standard method for quantifying antimicrobial synergy in vitro is the checkerboard assay. This technique involves testing various combinations of two agents across a microtiter plate to determine their respective minimum inhibitory concentrations (MICs) when used together. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 typically indicates synergy.

Below is an illustrative data table showing hypothetical results from a checkerboard assay evaluating the synergy of Brevinin-2E-OG2 with a conventional antibiotic against an MDR bacterial strain.

Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) FIC Index Interpretation
Brevinin-2E-OG21640.25Synergy
Antibiotic X6480.125Synergy
Combined FIC Index (FICI) --0.375 Synergy

Note: This table is a hypothetical representation of synergistic interaction and is not based on specific experimental data for Brevinin-2E-OG2.

Assessment of Synergistic Anti-Infective Efficacy in Pre-Clinical In Vivo Models (e.g., C. elegans infection models)

Simple whole-animal models are crucial for assessing the pre-clinical efficacy of new anti-infective strategies. The nematode Caenorhabditis elegans has emerged as a valuable in vivo model for studying host-pathogen interactions and evaluating antimicrobial agents.

Studies have successfully used a C. elegans-MRSA infection model to screen peptides from the Brevinin-2 family mdpi.com. In these experiments, infected nematodes are treated with the peptide, and their survival rate is monitored over time. Research on the peptide Brevinin-2ISb, for instance, showed that it could significantly prolong the lifespan of MRSA-infected worms mdpi.commednexus.org. This model could be readily adapted to assess synergistic efficacy by treating infected worms with a combination of Brevinin-2E-OG2 and a conventional antibiotic. An outcome where the combination therapy leads to a significantly higher survival rate compared to the individual treatments would provide strong pre-clinical evidence of in vivo synergy.

Furthermore, studies with Brevinin-2ISb in C. elegans revealed that the peptide not only exerts direct antibacterial effects but also enhances the host's innate immune response by activating the DAF-2/DAF-16 signaling pathway and upregulating the expression of antimicrobial genes like lys-7 mednexus.orgresearchgate.net. This immunomodulatory effect represents another layer of potential synergy, where the peptide could work in concert with both a co-administered antibiotic and the host's own defenses to clear an infection.

Future Research Directions and Applications in Antimicrobial Development

Brevinin-2E-OG2 as a Template for Next-Generation Antimicrobial Agents

The native structure of Brevinin-2E-OG2 and its relatives in the brevinin-2 (B1175259) family serves as an excellent scaffold for designing next-generation antimicrobial agents. nih.gov These peptides typically possess a net positive charge and form an amphipathic α-helical conformation, allowing them to selectively target and disrupt the negatively charged membranes of microbes. nih.gov However, native peptides can have limitations, such as moderate hemolytic activity, which restricts their therapeutic potential. nih.gov Future research is focused on using Brevinin-2E-OG2 as a template to create synthetic analogs with improved potency and reduced toxicity.

Key strategies in this area involve modifying the peptide's primary structure to enhance its desirable properties. Research on related brevinin-2 peptides has demonstrated the success of several approaches:

Increasing Cationicity: Substituting neutral or acidic amino acid residues with basic ones, such as lysine (B10760008), can increase the peptide's net positive charge. For example, replacing aspartic acid at position 4 with lysine in a brevinin-2-related peptide (B2RP) resulted in a fourfold increase in potency against Escherichia coli and a twofold increase against Staphylococcus aureus and Candida albicans, without a significant change in hemolytic activity. nih.gov

Optimizing Amphipathicity and Hydrophobicity: The balance between the hydrophobic and hydrophilic faces of the helical peptide is crucial for its activity. Fine-tuning this balance can enhance antimicrobial action while minimizing damage to host cells. nih.gov

Peptide Truncation: Studies on peptides like Brevinin-2GUb have shown that the C-terminal "Rana box" domain is not always essential for antimicrobial activity. nih.govnih.gov Creating truncated analogs that remove this domain can be a promising strategy for optimizing the peptide, potentially reducing synthesis costs while maintaining or even enhancing bioactivity. nih.govmdpi.com An analog named tB2U-6K, which was truncated and had its net charge increased, showed drastically improved activity against Gram-negative bacteria and fungi. nih.govnih.gov

These modification strategies allow for the rational design of new peptide derivatives based on the Brevinin-2E-OG2 sequence, aiming for an optimal balance of high antimicrobial efficacy and low host cytotoxicity.

Table 1: Examples of Brevinin-2 Analogs and Effects of Modification

Peptide/AnalogModification from Parent PeptideEffect on Antimicrobial ActivityEffect on Hemolytic ActivitySource
[Lys(4)]B2RPAsp(4)→Lys substitution in Brevinin-2 related peptide (B2RP)Increased potency against E. coli, S. aureus, and C. albicansNot significantly changed nih.gov
t-Brevinin-2GUb (tB2U)Removal of C-terminal Rana box from Brevinin-2GUbActivity maintained or enhancedDecreased nih.gov
tB2U-6KTruncated version of Brevinin-2GUb with increased cationic chargesDrastically improved activity, especially against Gram-negative bacteria and fungiLow toxicity against normal cells nih.govnih.gov
Brevinin-2GHk Truncated AnalogsN-terminal 25-mer truncates of the parent peptideSignificantly improved antimicrobial activityLow cytotoxicity mdpi.com

Addressing Microbial Resistance Evolution to Brevinin-2E-OG2

A critical advantage of many AMPs over conventional antibiotics is their mechanism of action, which is often based on rapid membrane disruption, making the development of resistance more challenging for microbes. nih.gov However, resistance is not impossible. Bacteria can evolve mechanisms to resist AMPs, including the proteolytic degradation of the peptide, alteration of their cell surface charge to repel the cationic peptide, or removal of the peptide via efflux pumps. nih.govmdpi.com

Future research must proactively address the potential for resistance evolution to Brevinin-2E-OG2 and its analogs. Laboratory evolution studies can be employed to predict and understand the genetic and phenotypic pathways that lead to resistance. mdpi.com By repeatedly exposing bacterial populations to sub-lethal concentrations of the peptide, researchers can identify the mutations that confer resistance. mdpi.com

Strategies to circumvent or mitigate resistance include:

Developing Analogs Resistant to Proteolysis: Modifying the peptide backbone or incorporating unnatural amino acids can make analogs less susceptible to cleavage by bacterial proteases.

Combination Therapy: Using Brevinin-2E-OG2 analogs in conjunction with other AMPs or traditional antibiotics could create synergistic effects and reduce the likelihood of resistance emerging.

Targeting Resistance Mechanisms: If resistance evolves via specific mechanisms like efflux pumps, co-administration of an efflux pump inhibitor could restore the peptide's efficacy. nih.gov

Understanding the evolutionary dynamics of resistance will be crucial for designing durable antimicrobial therapies based on Brevinin-2E-OG2. researchgate.net

Potential for Broad-Spectrum Antifungal and Antiviral Strategies

Initial studies on brevinin family peptides indicate a broad spectrum of activity that extends beyond bacteria. nih.gov Several members of the brevinin-2 family, such as Brevinin-2R, have demonstrated potent activity against pathogenic fungi, including Candida albicans and Candida tropicalis. nih.govresearchgate.net Furthermore, while antiviral activity has been more extensively studied in the related brevinin-1 (B586460) family, a derivative of Brevinin-1 showed activity against Herpes Simplex Virus (HSV-2G). nih.gov

This suggests that Brevinin-2E-OG2 may also possess inherent antifungal and, potentially, antiviral properties. Future research should focus on systematically screening Brevinin-2E-OG2 and its optimized analogs against a wide array of clinically relevant fungal and viral pathogens. Investigating the peptide's efficacy against drug-resistant fungal strains and enveloped viruses would be a particularly valuable avenue. Determining the specific mechanisms by which the peptide neutralizes these non-bacterial pathogens could open up new therapeutic applications and further establish its potential as a broad-spectrum agent.

Advanced Methodologies in Peptide Synthesis and Characterization for Research

The advancement of research on Brevinin-2E-OG2 and its analogs is dependent on efficient and reliable methods for their production and analysis.

Peptide Synthesis: The primary method for producing synthetic peptides for research is Solid-Phase Peptide Synthesis (SPPS) . openaccessjournals.comtaylorfrancis.com This technique, pioneered by Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. taylorfrancis.com The use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is standard for protecting the alpha-amino group of the amino acids during coupling. nih.govmdpi.com Future research will benefit from advanced synthesis methodologies that increase speed, purity, and sustainability:

Aqueous and Micellar Synthesis: Developing synthesis protocols in aqueous media, rather than traditional organic solvents like N,N-dimethylformamide (DMF), represents a move towards more environmentally friendly "green chemistry". nih.gov

Peptide Characterization: Once synthesized, peptides must be rigorously characterized to ensure their identity and purity. Key techniques include:

Mass Spectrometry (MS): Used to confirm that the synthesized peptide has the correct molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms purity and can be used for sequence verification through fragmentation analysis. mdpi.com

Circular Dichroism (CD) Spectroscopy: Essential for structural analysis, this technique is used to confirm that the peptide folds into its characteristic α-helical conformation in membrane-mimicking environments (e.g., in the presence of trifluoroethanol or liposomes). mdpi.com

These advanced synthesis and characterization tools are fundamental to the rapid and reliable development of novel peptide candidates for further biological testing. researchgate.net

Computational Design and Machine Learning Approaches in Brevinin-2E-OG2 Research

The sheer number of possible amino acid combinations makes the experimental testing of all potential Brevinin-2E-OG2 analogs impractical. Computational design and machine learning (ML) offer powerful in silico tools to navigate this vast chemical space and accelerate the discovery process. acm.org

Future research will increasingly integrate these computational approaches:

Molecular Modeling: Computational tools can be used to generate 3D models of Brevinin-2E-OG2 analogs and simulate their interactions with microbial membranes. This can provide insights into the structural basis of their activity and guide the design of new sequences with enhanced membrane-disrupting properties.

Machine Learning for Prediction: ML models can be trained on large datasets of known antimicrobial peptides and their associated activities. technion.ac.il These trained models can then predict the antimicrobial potency and potential toxicity (e.g., hemolytic activity) of newly designed Brevinin-2E-OG2 analogs before they are synthesized. technion.ac.ilmit.edu This allows researchers to prioritize the most promising candidates for laboratory validation.

Generative Models: Advanced ML techniques can be used to generate entirely new peptide sequences, inspired by the Brevinin-2E-OG2 template, that are optimized for specific properties like high potency against a particular pathogen and low toxicity.

By bridging the gap between design and coding, these computational methods can create state-of-the-art workflows for peptide engineering, making the research and development process more efficient and targeted. researchgate.net

Q & A

Q. What experimental methods are recommended for determining the secondary structure of Brevinin-2E-OG2, and how do structural features correlate with its antimicrobial activity?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy or circular dichroism (CD) to resolve secondary structures like α-helices or β-sheets . Compare results with structural databases (e.g., Protein Data Bank, PDB) to identify conserved motifs (e.g., the "Rana box" in Brevinin-family peptides) . For example, cathelicidin LL-37 (PDB: 2K6O) adopts an α-helical conformation critical for membrane interaction .
  • Validation : Cross-reference with antimicrobial assays (e.g., MIC values) to link structural stability (e.g., disulfide bridges) to activity .

Q. How should researchers standardize antimicrobial susceptibility testing for Brevinin-2E-OG2 to ensure reproducibility?

  • Protocol : Follow broth microdilution assays under controlled conditions (pH 7.4, 1% NaCl, 37°C) as per CLSI guidelines . Include cation-adjusted media to mimic physiological ion concentrations, which can modulate peptide-membrane interactions .
  • Data Reporting : Use databases like DBAASP v.2 to document testing parameters (e.g., bacterial strain, inoculum size) and cytotoxicity data (e.g., hemolysis assays) .

Q. What are the primary mechanisms of action proposed for Brevinin-2E-OG2, and how can researchers validate them?

  • Mechanisms : Test membrane disruption via dye leakage assays (e.g., calcein release from liposomes) and intracellular targeting (e.g., nucleic acid binding) using electrophoretic mobility shift assays (EMSAs) .
  • Advanced Tools : Fluorescence microscopy with SYTOX Green can visualize membrane permeabilization in real time .

Advanced Research Questions

Q. How can researchers resolve contradictions in Brevinin-2E-OG2 activity data across studies?

  • Analysis Framework :

Cross-reference experimental conditions (e.g., pH, salt concentrations) in databases like APD2 or DBAASP .

Validate peptide purity (e.g., HPLC, mass spectrometry) to rule out degradation artifacts .

Compare cytotoxicity thresholds (e.g., IC50 values for mammalian cells) to assess selectivity .

  • Case Study : Brevinin-2GHk showed reduced activity in high-salt conditions due to weakened electrostatic interactions , highlighting the need for standardized testing.

Q. What computational strategies are effective for designing Brevinin-2E-OG2 analogs with enhanced stability or dual functionality?

  • De Novo Design :
  • Use deep learning frameworks (e.g., AMPredictor) to screen for bifunctional peptides (antimicrobial/antiviral) .
  • Optimize physicochemical parameters (e.g., charge, hydrophobicity) using tools like CAMPR3 or ADAM .
    • Validation : Synthesize top candidates (e.g., via Fmoc chemistry) and test oligomerization states (e.g., dynamic light scattering) and activity in murine infection models .

Q. How can researchers investigate bacterial resistance mechanisms specific to Brevinin-2E-OG2?

  • Experimental Design :

Perform serial passage assays to evolve resistant bacterial strains under sub-MIC peptide exposure .

Use transcriptomics (RNA-seq) to identify upregulated genes (e.g., efflux pumps, membrane modifiers) .

Validate resistance markers via gene knockout/complementation studies.

  • Example : Pseudomonas aeruginosa upregulates lipid A modification genes (e.g., arnT) to reduce peptide binding .

Methodological Resources

  • Databases :
    • DBAASP v.2 : For activity data, testing conditions, and cytotoxicity .
    • APD2 : To explore peptide targets (e.g., membranes, DNA) and mechanistic annotations .
  • Tools :
    • NMR/CD : For structural characterization .
    • Machine Learning : AMPredictor or DeepAMP for functional prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.